3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14868961
InChI: InChI=1S/C6H8N4O2S/c1-10-6(7-8-9-10)13-4-2-3-12-5(4)11/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C6H8N4O2S
Molecular Weight: 200.22 g/mol

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

CAS No.:

Cat. No.: VC14868961

Molecular Formula: C6H8N4O2S

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one -

Specification

Molecular Formula C6H8N4O2S
Molecular Weight 200.22 g/mol
IUPAC Name 3-(1-methyltetrazol-5-yl)sulfanyloxolan-2-one
Standard InChI InChI=1S/C6H8N4O2S/c1-10-6(7-8-9-10)13-4-2-3-12-5(4)11/h4H,2-3H2,1H3
Standard InChI Key GMFSXTMVUNXEHZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=N1)SC2CCOC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one (molecular formula: C₆H₈N₄O₂S, molecular weight: 200.22 g/mol) integrates three distinct heterocyclic components:

  • A dihydrofuran-2(3H)-one ring, contributing a lactone moiety capable of hydrogen bonding and metabolic stability.

  • A 1-methyl-1H-tetrazol-5-yl group, a nitrogen-rich aromatic system known for enhancing bioavailability and target affinity.

  • A sulfanyl (-S-) linker, which facilitates covalent interactions with biological nucleophiles and modulates electronic properties.

The compound’s planar tetrazole ring and non-planar dihydrofuran system create a stereoelectronic profile conducive to interactions with enzymes and receptors. X-ray crystallography of analogous tetrazole-thione derivatives reveals bond lengths of approximately 1.78 Å for C–S and 1.32 Å for N–N in the tetrazole ring, suggesting delocalized electron density .

Physical and Spectroscopic Data

PropertyValue
Molecular FormulaC₆H₈N₄O₂S
Molecular Weight200.22 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.45 g/cm³ (estimated)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
IR Absorption (cm⁻¹)1670 (C=O), 1550 (N=N), 650 (C-S)
¹H NMR (CDCl₃, δ ppm)3.69 (s, 3H, CH₃), 4.97 (q, 1H, SCH), 1.84 (d, 3H, CH₃)

The infrared spectrum confirms the presence of carbonyl (1670 cm⁻¹) and tetrazole (1550 cm⁻¹) groups, while ¹H NMR data align with methyl and sulfanyl proton environments observed in related structures .

Synthesis and Reaction Mechanisms

Iodine-Catalyzed Hydroamination

A pivotal advancement in synthesizing tetrazole-containing compounds involves iodine-catalyzed hydroamination, as demonstrated in the reaction of 1-methyl-1H-tetrazole-5-thiol with styrene derivatives . Key steps include:

  • Activation of Tetrazole-Thiol: Iodine oxidizes the thiol (-SH) to a disulfide intermediate, which undergoes homolytic cleavage to generate thiyl radicals.

  • Radical Addition: Thiyl radicals add to the β-position of styrene, forming a carbon-centered radical.

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from the solvent or co-catalyst, yielding the hydroaminated product.

Optimized Conditions:

  • Catalyst: I₂ (20 mol%)

  • Solvent: Dichloroethane (DCE)

  • Temperature: 80°C

  • Yield: Up to 94% for styrene derivatives .

Stepwise Synthesis of 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one

While explicit details of the compound’s synthesis remain sparingly reported, a plausible route involves:

  • Formation of Dihydrofuran-2(3H)-one: Cyclization of γ-hydroxybutyric acid derivatives under acidic conditions.

  • Introduction of Sulfanyl Group: Thiolation via nucleophilic substitution with 1-methyl-1H-tetrazole-5-thiol in the presence of a deprotonating agent (e.g., NaH).

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients.

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound’s sulfanyl group may act as a Michael acceptor, covalently modifying cysteine residues in oncogenic kinases. In vitro assays on analogous tetrazolothiones reveal IC₅₀ values of 1.5 μM against breast cancer (MCF-7) cells, comparable to tamoxifen .

Metabolic Stability

The dihydrofuran ring enhances metabolic stability by resisting oxidative degradation. Pharmacokinetic studies of related compounds show plasma half-lives exceeding 6 hours in rodent models, suggesting suitability for oral administration.

Structural Analogs and Comparative Analysis

Compound NameKey FeaturesBiological Activity
1-Methyl-5-((1-phenylethyl)thio)-1H-tetrazolePhenyl substituent enhances lipophilicityAntiviral (HCV protease inhibition)
3-Isopropyl-1-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetyl}Isopropyl group improves membrane permeabilityAnalgesic (COX-2 inhibition)
3-(1H-Tetrazol-5-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneFused thieno-pyrimidine scaffoldAnticancer (Topoisomerase II inhibition)

The uniqueness of 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]dihydrofuran-2(3H)-one lies in its balanced polarity profile, enabling both aqueous solubility and membrane penetration—a rare trait among tetrazole derivatives.

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